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molecular formula C7H8OS B7724658 2-Propionylthiophene CAS No. 213611-32-6

2-Propionylthiophene

Cat. No. B7724658
M. Wt: 140.20 g/mol
InChI Key: MFPZQZZWAMAHOY-UHFFFAOYSA-N
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Patent
US06897331B2

Procedure details

The procedure for the Friedel-Crafts acylation of thiophene with propionyl chloride in the presence of tin tetrachloride is as follows. Tin tetrachloride (630 mg, 2.4 mmol) was added slowly to perfluorohexanes (FC-72, 3 mL) in a test tube (14 mm×105 mm) and then a mixed benzene solution (3 mL) of thiophene (168 mg, 2.0 mmol) and propionyl chloride (185 mg, 2.0 mmol) was slowly poured into the test tube. The tin tetrachloride layer in the bottom was stirred gently so as not to mix the three phases. which disappeared after 3 h. The benzene layer was decanted, washed with 10% HCl and H2O, dried over MgSO4, and concentrated. The residue was purified by short column chromatography (10 mm×40 mm) on silica gel with benzene to give 2-propionylthiophene in 71 % yield (200 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tin tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Tin tetrachloride
Quantity
630 mg
Type
reactant
Reaction Step Four
[Compound]
Name
perfluorohexanes
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
tin tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
168 mg
Type
reactant
Reaction Step Six
Quantity
185 mg
Type
reactant
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6](Cl)(=[O:9])[CH2:7][CH3:8].[Sn](Cl)(Cl)(Cl)Cl>C1C=CC=CC=1>[C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)(=[O:9])[CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)Cl
Step Three
Name
tin tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Four
Name
Tin tetrachloride
Quantity
630 mg
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
perfluorohexanes
Quantity
3 mL
Type
reactant
Smiles
Step Five
Name
tin tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Six
Name
Quantity
168 mg
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
185 mg
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to mix the three phases
CUSTOM
Type
CUSTOM
Details
The benzene layer was decanted
WASH
Type
WASH
Details
washed with 10% HCl and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by short column chromatography (10 mm×40 mm) on silica gel with benzene

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CC)(=O)C=1SC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06897331B2

Procedure details

The procedure for the Friedel-Crafts acylation of thiophene with propionyl chloride in the presence of tin tetrachloride is as follows. Tin tetrachloride (630 mg, 2.4 mmol) was added slowly to perfluorohexanes (FC-72, 3 mL) in a test tube (14 mm×105 mm) and then a mixed benzene solution (3 mL) of thiophene (168 mg, 2.0 mmol) and propionyl chloride (185 mg, 2.0 mmol) was slowly poured into the test tube. The tin tetrachloride layer in the bottom was stirred gently so as not to mix the three phases. which disappeared after 3 h. The benzene layer was decanted, washed with 10% HCl and H2O, dried over MgSO4, and concentrated. The residue was purified by short column chromatography (10 mm×40 mm) on silica gel with benzene to give 2-propionylthiophene in 71 % yield (200 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tin tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Tin tetrachloride
Quantity
630 mg
Type
reactant
Reaction Step Four
[Compound]
Name
perfluorohexanes
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
tin tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
168 mg
Type
reactant
Reaction Step Six
Quantity
185 mg
Type
reactant
Reaction Step Six
Quantity
3 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6](Cl)(=[O:9])[CH2:7][CH3:8].[Sn](Cl)(Cl)(Cl)Cl>C1C=CC=CC=1>[C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)(=[O:9])[CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)Cl
Step Three
Name
tin tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Four
Name
Tin tetrachloride
Quantity
630 mg
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
perfluorohexanes
Quantity
3 mL
Type
reactant
Smiles
Step Five
Name
tin tetrachloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Six
Name
Quantity
168 mg
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
185 mg
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to mix the three phases
CUSTOM
Type
CUSTOM
Details
The benzene layer was decanted
WASH
Type
WASH
Details
washed with 10% HCl and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by short column chromatography (10 mm×40 mm) on silica gel with benzene

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CC)(=O)C=1SC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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